1-(Azetidin-3-YL)-4,4-difluoropiperidine
Overview
Description
The compound “1-(Azetidin-3-YL)-4,4-difluoropiperidine” is a heterocyclic compound. It contains an azetidine ring, which is a four-membered ring with one nitrogen atom . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of azetidine derivatives has been studied in the literature. For instance, a paper describes the synthesis of new azetidine and oxetane amino acid derivatives through Aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates . Another paper discusses the synthesis of 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .
Chemical Reactions Analysis
In terms of chemical reactions, the Aza-Michael addition is a key reaction in the synthesis of azetidine derivatives . This reaction involves the addition of an NH-heterocycle to a Michael acceptor .
Physical And Chemical Properties Analysis
The compound “1-(Azetidin-3-YL)-4,4-difluoropiperidine” is a powder at room temperature . Its molecular weight is 243.18 .
Scientific Research Applications
1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
- Application Summary: This research focused on the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Methods of Application: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
- Results: The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
2. Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
- Application Summary: This research involved the synthesis of a newly functionalized heterocyclic amino acid, Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate .
- Methods of Application: The compound was obtained via [3+2] cycloaddition .
- Results: The structure of the novel 1,3-selenazole was unequivocally confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .
3. [1- (azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride
- Application Summary: This compound is a derivative of azetidine and piperidine . It is used in various chemical reactions due to its unique structure .
- Results: The specific results or outcomes obtained from the use of this compound are not detailed in the source .
4. Synthesis of Nitrogen-Containing Heterocycles
- Application Summary: This research involved the synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .
- Methods of Application: The synthesis occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .
- Results: The specific results or outcomes obtained from this synthesis are not detailed in the source .
5. [1- (azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride
- Application Summary: This compound is a derivative of azetidine and piperidine . It is used in various chemical reactions due to its unique structure .
- Results: The specific results or outcomes obtained from the use of this compound are not detailed in the source .
6. Synthesis of Nitrogen-Containing Heterocycles
- Application Summary: This research involved the synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .
- Methods of Application: The synthesis occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .
- Results: The specific results or outcomes obtained from this synthesis are not detailed in the source .
Safety And Hazards
Future Directions
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . This suggests that “1-(Azetidin-3-YL)-4,4-difluoropiperidine” and similar compounds could be further explored in the context of Suzuki–Miyaura cross-coupling reactions. Additionally, these compounds could potentially be used as building blocks for more complex molecular systems or for the development of DNA-encoded chemical libraries .
properties
IUPAC Name |
1-(azetidin-3-yl)-4,4-difluoropiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2/c9-8(10)1-3-12(4-2-8)7-5-11-6-7/h7,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQJXEUDXZJIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278842 | |
Record name | 1-(3-Azetidinyl)-4,4-difluoropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-YL)-4,4-difluoropiperidine | |
CAS RN |
1257293-83-6 | |
Record name | 1-(3-Azetidinyl)-4,4-difluoropiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257293-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Azetidinyl)-4,4-difluoropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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